5,6-Dihydroxybenzofuran-3-one

Descripción general

Descripción

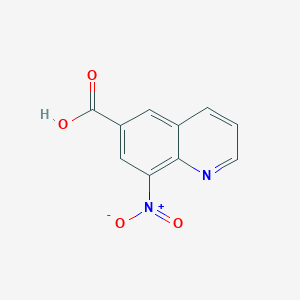

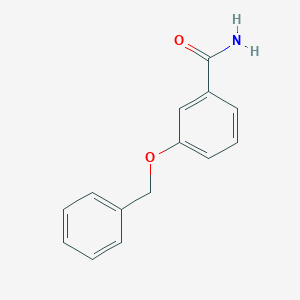

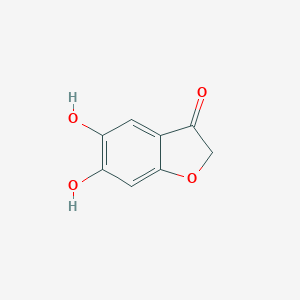

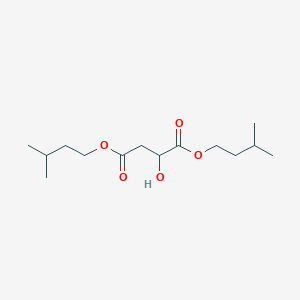

5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4 . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .

Synthesis Analysis

The synthesis of benzofuran derivatives like 5,6-Dihydroxybenzofuran-3-one can be achieved through various methods. One such method involves the heteroannulation of benzoquinones under AcOH catalysis in a one-pot manner . Another method involves the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines organocatalyzed by piperidinium acetate .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxybenzofuran-3-one consists of 8 Carbon atoms, 6 Hydrogen atoms, and 4 Oxygen atoms . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .Chemical Reactions Analysis

Benzofuran derivatives like 5,6-Dihydroxybenzofuran-3-one have been obtained by microwave-assisted synthesis (MWI). These compounds have shown anticancer activity against the human ovarian cancer cell line A2780 . Other methods for the synthesis of benzofurans include metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .Aplicaciones Científicas De Investigación

Free Radical Formation and Analysis

The compound 5,6-dihydroxybenzofuran-3-one, also known as 3-hydroxyesculetin, has been studied for its radical formation under aerobic oxidation conditions. The process leads to the creation of 5,6-dihydroxybenzofuran-2-carboxylate and 5,6-dihydroxybenzofuran-3-one-2-carboxylate radicals, with insights into the mechanisms of radical formation provided by EPR spectroscopy. This study is significant in understanding the radical character and chemical behavior of 3-hydroxyesculetin and related derivatives in various states, contributing to knowledge in fields like organic chemistry and radical chemistry (Cotelle & Vezin, 2003).

Potential Anti-Cancer Properties

5,6-Dihydroxybenzofuran has been identified as a potential drug target for estrogen receptor alpha (ERα). In silico modeling and experimental studies indicate that certain structural components of the compound, notably the hydroxyl groups and phenyl ring, exhibit cytotoxic effects in breast cancer cells, particularly in MCF-7 cells. This research provides foundational knowledge for developing new ERα modulators with anti-proliferative properties, contributing to cancer therapy research (Leow et al., 2013).

The scaffold of 3-acyl-5-hydroxybenzofuran has also been explored for its potential as a breast cancer drug. Novel derivatives have shown varying degrees of antiproliferative activity against human breast cancer MCF-7 cells, with Quantum Mechanics Polarized Ligand Docking (QPLD) studies correlating receptor-ligand binding interactions with antiproliferative activities. These findings are critical in drug design and development for breast cancer treatment (Li et al., 2013).

Novel Anticholinesterase Agents

Research on 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one and its derivatives has revealed their potential as potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These compounds display remarkable selectivity for AChE versus BChE, suggesting their utility in treating conditions like Alzheimer's disease. The structure-activity relations established in this study are crucial for understanding and improving anticholinesterase agents (Luo et al., 2005).

Propiedades

IUPAC Name |

5,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310371 | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxybenzofuran-3-one | |

CAS RN |

14771-00-7 | |

| Record name | NSC226195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

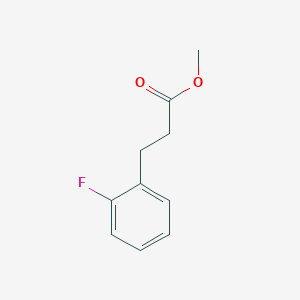

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

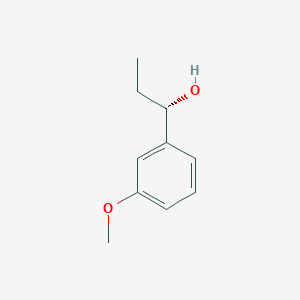

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)